Dual Pin1/Pin4 Inhibition Profile vs. API-1's Pin1-Specific Action
PPIase-Parvulin Inhibitor exhibits a potent, dual-inhibition profile against both Pin1 and Pin4 (Par14), with IC50 values of 1.5 µM and 1.0 µM, respectively [1]. In stark contrast, the specific Pin1 inhibitor API-1 demonstrates remarkable selectivity over other PPIases, including Pin4, with no reported activity against Pin4 . This makes PPIase-Parvulin Inhibitor a tool of choice when investigating the combined or overlapping functions of Pin1 and Pin4, whereas API-1 is required for dissecting Pin1-specific pathways.
| Evidence Dimension | Enzymatic inhibition of Pin1 and Pin4 (IC50) |
|---|---|
| Target Compound Data | Pin1: 1.5 µM; Pin4 (Par14): 1.0 µM |
| Comparator Or Baseline | API-1: Pin1: 72.3 nM; Pin4: No reported activity |
| Quantified Difference | PPIase-Parvulin Inhibitor inhibits Pin4 (1.0 µM) while API-1 does not. API-1 is ~20-fold more potent against Pin1 (72.3 nM vs 1.5 µM). |
| Conditions | In vitro enzymatic assays using purified Pin1 and Pin4 proteins [REFS-1, REFS-2]. |
Why This Matters
Experimental design involving the parvulin family, where Pin4 (Par14) is a known confounder, requires a dual inhibitor to avoid compensatory signaling, making CAS 64005-90-9 the appropriate procurement choice over a Pin1-specific agent.
- [1] Uchida T, Takamiya M, Takahashi M, et al. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation. Chem Biol. 2003;10(1):15-24. View Source
